molecular formula C13H12BrNO2S B1428419 Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate CAS No. 1351479-04-3

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

Cat. No.: B1428419
CAS No.: 1351479-04-3
M. Wt: 326.21 g/mol
InChI Key: AVNINJXMPZETJD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate: is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group at the 4-position and a 2-bromobenzyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate typically involves the reaction of 2-bromobenzyl bromide with thiazole-4-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .

Comparison with Similar Compounds

  • Ethyl 2-(2-Chlorobenzyl)thiazole-4-carboxylate
  • Ethyl 2-(2-Fluorobenzyl)thiazole-4-carboxylate
  • Ethyl 2-(2-Methylbenzyl)thiazole-4-carboxylate

Uniqueness: Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets .

Properties

IUPAC Name

ethyl 2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNINJXMPZETJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

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